molecular formula C15H21N7O B7035040 N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-morpholin-4-ylpyrimidin-4-amine

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B7035040
M. Wt: 315.37 g/mol
InChI Key: DLLJAUBAIHSSPB-UHFFFAOYSA-N
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Description

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazole ring, a morpholine ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O/c1-11-19-20-14(22(11)12-2-3-12)10-17-13-4-5-16-15(18-13)21-6-8-23-9-7-21/h4-5,12H,2-3,6-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLJAUBAIHSSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)CNC3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-morpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Cyclopropyl and Methyl Groups: The cyclopropyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving guanidine derivatives and β-dicarbonyl compounds.

    Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are coupled using a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under reflux conditions with appropriate solvents like ethanol or dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted derivatives at the morpholine ring.

Scientific Research Applications

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-morpholin-4-ylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-piperidin-4-ylpyrimidin-4-amine
  • N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-pyrrolidin-4-ylpyrimidin-4-amine

Uniqueness

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-morpholin-4-ylpyrimidin-4-amine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs with different ring structures. This uniqueness makes it a valuable compound for exploring new therapeutic potentials and developing novel drugs.

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